Product packaging for Methyl 2-(N-benzylformamido)acetate(Cat. No.:CAS No. 123017-47-0)

Methyl 2-(N-benzylformamido)acetate

Cat. No.: B169239
CAS No.: 123017-47-0
M. Wt: 207.23 g/mol
InChI Key: NQQYVKYSUKKXOI-UHFFFAOYSA-N
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Description

Significance of N-Formylated Alpha-Amino Esters as Synthetic Building Blocks

N-formylated alpha-amino esters are a class of organic compounds that serve as important intermediates in a variety of synthetic transformations. The formyl group (-CHO) attached to the nitrogen atom of an alpha-amino ester provides a unique combination of reactivity and stability. This functional group can act as a protecting group for the amine, which can be later removed under specific conditions. Furthermore, the formyl group can influence the stereochemical outcome of reactions at the alpha-carbon.

The synthesis of N-formylated amino acids and their esters can be achieved through various methods. One approach involves the use of formic acid as the formylating agent, sometimes in the presence of a catalyst like iodine, which allows for a simple and efficient process. organic-chemistry.org Another method utilizes tetraethylorthosilicate (TEOS) for the formylation of amino acid derivatives under mild conditions. researchgate.net More recently, a metal- and coupling reagent-free method has been developed involving the peroxide-mediated decarboxylative coupling of amino acids with alpha-keto acids. chemrxiv.org These synthetic strategies highlight the ongoing efforts to develop environmentally benign and efficient ways to access these valuable building blocks.

Overview of Glycine (B1666218) Derivatives in Contemporary Organic Synthesis

Glycine, being the simplest amino acid, provides a fundamental scaffold that can be extensively modified to generate a diverse array of derivatives for organic synthesis. rsc.org The C-H bonds at the α-position of glycine derivatives are particularly amenable to functionalization, allowing for the introduction of various substituents and the construction of complex α-amino acid structures. rsc.orgacs.org

Modern synthetic methods have enabled a wide range of transformations on glycine derivatives. These include catalytic oxidative C-H cyanation to produce α-cyano glycine derivatives, which are useful intermediates. rsc.org Radical-mediated C-H alkylation has also emerged as a powerful tool for creating new carbon-carbon bonds at the α-position. elsevierpure.com Furthermore, visible-light-driven approaches have been developed for the α-C(sp3)-H alkylation of N-arylated glycine derivatives, providing access to unnatural amino acids. organic-chemistry.org These examples underscore the versatility of glycine derivatives as starting materials for the synthesis of both natural and non-natural amino acids and peptides. acs.orgresearchgate.net

Core Research Focus on Methyl 2-(N-benzylformamido)acetate

The primary research interest in this compound lies in its potential as a precursor for more complex molecular architectures. Its structure combines the features of a protected amino acid ester with a benzyl (B1604629) group that can influence its reactivity and be a handle for further synthetic modifications.

While specific, in-depth research articles focusing solely on this compound are not abundant in the provided search results, its chemical properties can be inferred from the broader context of N-formylated amino esters and glycine derivatives. The compound is commercially available, indicating its utility as a building block in synthetic chemistry. bldpharm.combldpharm.comlookchem.com

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 123017-47-0 bldpharm.combldpharm.comchemsrc.com
Molecular Formula C11H13NO3 bldpharm.combldpharm.com
Molecular Weight 207.23 g/mol bldpharm.combldpharm.com
SMILES Code O=C(OC)CN(CC1=CC=CC=C1)C=O bldpharm.combldpharm.com

The synthesis of related N-substituted glycine methyl esters has been described in the literature. For instance, the reaction of glycine methyl ester hydrochloride with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for N-alkylation. rsc.org The subsequent formylation of the secondary amine would lead to the desired product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B169239 Methyl 2-(N-benzylformamido)acetate CAS No. 123017-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[benzyl(formyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-12(9-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYVKYSUKKXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455045
Record name Methyl 2-(N-benzylformamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123017-47-0
Record name Methyl 2-(N-benzylformamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 N Benzylformamido Acetate

Conventional Synthetic Routes to N-Benzylformamidoacetates

Conventional approaches to N-benzylformamidoacetates, including the target methyl ester, typically rely on stepwise procedures that construct the molecule through sequential amidation, esterification, and formylation reactions. The order of these steps can be varied to accommodate precursor availability and reaction compatibility.

Amidation and Esterification Sequences

A foundational strategy for assembling the N-benzylformamidoacetate core involves the formation of the amide and ester bonds in separate, sequential steps. This can be achieved via two primary pathways:

Pathway A: Amidation followed by Esterification. This route begins with the N-benzylation of glycine (B1666218) to form N-benzylglycine. The subsequent step is the N-formylation of N-benzylglycine, which can be accomplished using various formylating agents. The resulting N-benzylformamidoacetic acid is then subjected to an esterification reaction, typically under acidic conditions with methanol (B129727) (Fischer esterification), to yield the final product, Methyl 2-(N-benzylformamido)acetate.

Pathway B: Esterification followed by Amidation/Formylation. An alternative sequence starts with the esterification of glycine to produce glycine methyl ester, often used as its hydrochloride salt. This intermediate is then N-benzylated through reaction with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a base to yield Methyl 2-(benzylamino)acetate. guidechem.comgoogle.com This precursor is then formylated as described in the subsequent section.

Amidation reactions in these sequences can be facilitated by coupling agents that activate the carboxylic acid moiety, while esterification is often achieved through acid catalysis. nih.gov Boric acid has also been reported as an effective catalyst for direct amidation reactions between carboxylic acids and amines. researchgate.net

Formylation of N-Benzylglycine Ester Precursors

The most direct conventional route involves the formylation of a pre-synthesized N-benzylglycine ester. Starting with Methyl 2-(benzylamino)acetate (the methyl ester of N-benzylglycine), the formyl group is introduced onto the secondary amine. A variety of stoichiometric formylating agents and methods have been developed for the N-formylation of amino acid esters, which are directly applicable to this synthesis. nih.gov

Commonly employed methods include:

Formic Acid with Dehydrating Agents: A classic approach involves the use of formic acid in combination with a dehydrating agent or coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govnih.gov This mixture generates a reactive mixed anhydride (B1165640) in situ, which readily formylates the amine. A similar method uses N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide. nih.gov

Acetic Formic Anhydride (AFA): Prepared by mixing formic acid and acetic anhydride, AFA is a potent formylating agent that can be used to efficiently formylate amino esters. nih.gov

Cyanomethylformate: This reagent has been successfully applied to the formylation of various amino acid esters, providing the corresponding N-formyl derivatives in good to excellent yields while preserving optical purity in chiral substrates. nih.gov

Triethyl Orthoformate: A variety of amino acid ester hydrochlorides can be reacted with triethyl orthoformate to yield the N-formyl amino acid ester with high optical purity. researchgate.net

These methods are generally effective, offering high yields for a range of amino acid esters, and represent the benchmark for synthesizing N-formyl amino acid derivatives like this compound. nih.gov

Table 1: Comparison of Conventional Formylation Methods for Amino Acid Esters

Formylating Agent/Method Key Features Applicable Precursor Reference
Formic Acid / DCC In situ formation of a reactive mixed anhydride. Methyl 2-(benzylamino)acetate nih.govnih.gov
Acetic Formic Anhydride Potent, pre-formed formylating agent. Methyl 2-(benzylamino)acetate nih.gov
Cyanomethylformate Effective for various esters, preserves optical purity. Methyl 2-(benzylamino)acetate nih.gov
Triethyl Orthoformate Reacts well with amino acid ester hydrochlorides. Methyl 2-(benzylamino)acetate researchgate.net

Advanced and Catalytic Approaches for Synthesis

Modern synthetic chemistry seeks to improve upon conventional methods by developing more efficient, atom-economical, and environmentally benign processes. These advanced strategies often employ catalysts to achieve transformations under milder conditions or utilize complex one-pot reactions to reduce step counts.

Metal-Catalyzed N-Formylation Strategies

Catalytic N-formylation has emerged as a powerful alternative to stoichiometric methods. A significant advancement is the use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source for the formyl group. rsc.org This transformation can be catalyzed by metal-free systems, such as N-heterocyclic carbenes (NHCs), in the presence of a hydrosilane reductant. springernature.com This approach offers an environmentally friendly route to N-formylated products from primary and secondary amines. springernature.com

Another innovative catalytic approach involves the peroxide-mediated decarboxylative C-N coupling of α-keto acids with amino acid esters. chemrxiv.orgchemrxiv.org Specifically, using glyoxylic acid as the formyl equivalent, the reaction proceeds under metal-free conditions to N-formylate amino acid esters, producing only water and carbon dioxide as byproducts. chemrxiv.org This method has been successfully applied to N-benzyl substituted amino esters. chemrxiv.org

Table 2: Advanced Catalytic N-Formylation Reactions

Catalytic SystemC1 SourceKey AdvantagesReference
N-Heterocyclic Carbene (NHC) / HydrosilaneCarbon Dioxide (CO₂)Metal-free, uses renewable C1 source, environmentally benign. springernature.com
Peroxide (H₂O₂ or TBHP)Glyoxylic AcidMetal-free, mild conditions, forms benign byproducts (H₂O, CO₂). chemrxiv.orgchemrxiv.org

Cascade and Multi-Component Reactions for Formamidoacetate Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and complexity generation. The Strecker reaction, the first documented MCR, provides a classic route to α-amino acids, which are key precursors. nih.gov A Strecker synthesis involving benzylamine, an aldehyde (like glyoxal (B1671930) or a derivative), and a cyanide source could be envisioned to produce an N-benzylglycine derivative, which could then be converted to the target molecule in subsequent steps. nih.gov

More sophisticated cascade, or domino, reactions can assemble complex molecular scaffolds in a single, uninterrupted sequence. While a direct multi-component synthesis of this compound is not prominently described, the principles are demonstrated in related syntheses. For instance, an operationally simple one-pot approach has been developed for the enantioselective synthesis of α-arylglycine esters, which combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening esterification sequence. nih.gov Such strategies highlight the potential for developing highly convergent routes to N-acylated amino acid esters by combining multiple bond-forming events in a single flask.

Stereoselective Synthesis of Enantiopure this compound

The target molecule, this compound, is achiral as the α-carbon of the glycine backbone bears two hydrogen atoms. Therefore, the concept of enantiopure synthesis applies to its chiral analogues, such as those derived from alanine (B10760859) or other α-amino acids where the α-carbon is a stereocenter (e.g., Methyl 2-(N-benzylformamido)propanoate). The synthesis of such enantiopure compounds relies on establishing the stereochemistry of the α-amino acid precursor.

Several powerful strategies exist for the asymmetric synthesis of α-amino acids and their esters:

Catalytic Asymmetric Strecker Reaction: The use of chiral catalysts allows for the enantioselective synthesis of α-amino nitriles from imines, which can then be hydrolyzed to the corresponding α-amino acids. nih.gov

Asymmetric Hydrogenation: Chiral metal catalysts can be used for the highly enantioselective hydrogenation of α-enamido esters or α-imino esters to produce chiral α-amino acid derivatives. nih.gov

Catalytic Enantioconvergent Rearrangements: Dynamic kinetic resolutions, such as the chiral phosphoric acid-catalyzed 2-aza-Cope rearrangement of racemic β-formyl amides, can produce β-amino amides with high diastereo- and enantiocontrol, demonstrating a sophisticated method for controlling stereochemistry in related systems. unc.edu

Once the chiral N-benzyl amino acid is synthesized with high enantiomeric purity, it can be carried through the subsequent esterification and formylation steps. Formylation methods using reagents like cyanomethylformate are known to proceed without loss of optical purity, ensuring the final product retains the stereochemistry of its precursor. nih.gov

Asymmetric Catalysis in Alpha-Amino Ester Synthesis

Asymmetric catalysis provides a powerful and atom-economical method for establishing the stereochemistry of α-amino esters. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of precursors to this compound, catalytic methods that introduce the benzyl group onto the nitrogen of a glycine ester or create the α-stereocenter in the presence of an N-benzyl group are highly relevant.

One prominent strategy is the catalytic asymmetric Tsuji–Trost reaction, which can be adapted for the α-benzylation of N-unprotected amino acid esters. nih.gov This reaction typically involves a palladium catalyst complexed with a chiral ligand. The process activates a benzyl alcohol derivative, which then reacts with the enolate of an amino acid ester. The chiral environment created by the catalyst system dictates the facial selectivity of the benzylation, leading to high enantioselectivity.

A ternary catalyst system, comprising a chiral aldehyde, a palladium source (e.g., [Pd(C₃H₅)Cl]₂), and a Lewis acid (e.g., ZnCl₂), has been shown to be effective for the α-benzylation of N-unprotected amino acid esters with benzyl alcohol derivatives. nih.gov In this system, the chiral aldehyde and the amino ester form a chiral imine intermediate, which is then benzylated. This method produces a variety of optically active α-benzyl amino acids with good to excellent yields and enantioselectivities. nih.gov

EntryBenzyl Alcohol DerivativeAmino Ester (R)Catalyst SystemYield (%)ee (%)Reference
1Naphthalen-2-ylmethanolEthylChiral Aldehyde / Pd / ZnCl₂9592 nih.gov
2Anthracen-9-ylmethanolEthylChiral Aldehyde / Pd / ZnCl₂9694 nih.gov
3Phenanthren-9-ylmethanoltert-ButylChiral Aldehyde / Pd / ZnCl₂9796 nih.gov
4(4-(tert-Butyl)phenyl)methanolEthylChiral Aldehyde / Pd / ZnCl₂7585 nih.gov

This table presents selected results for the catalytic asymmetric α-benzylation of amino acid esters, a key step in forming the N-benzylated amino acid core.

Subsequent N-formylation of the resulting N-benzyl amino ester would yield the target compound. Methods for N-formylation are well-established and can be achieved using reagents like formamide (B127407) or formic acid derivatives, often under mild conditions. google.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This method is highly reliable for the synthesis of chiral α-amino acids.

A common strategy involves the use of Evans-type oxazolidinone auxiliaries. For instance, an achiral glycine unit can be N-acylated with a chiral oxazolidinone. The resulting imide is then deprotonated to form a rigid, chelated (Z)-enolate. The steric bulk of the auxiliary's substituent effectively blocks one face of the enolate, forcing an incoming electrophile, such as benzyl bromide, to approach from the less hindered side. This results in a highly diastereoselective alkylation, establishing the stereochemistry at the α-carbon.

Following the diastereoselective benzylation, the chiral auxiliary is removed through hydrolysis, yielding an N-acyl-α-benzyl amino acid. Subsequent chemical steps, including deacylation, N-benzylation (if the initial alkylation was not with a benzyl group), and final N-formylation, would complete the synthesis of this compound. The high diastereoselectivities achieved in the key alkylation step ensure the final product has high enantiomeric purity.

EntryChiral AuxiliaryElectrophileBaseDiastereomeric Ratio (dr)Yield (%)Reference
1(S)-4-Benzyl-2-oxazolidinoneAllyl IodideNaHMDS98:277
2(S)-4-Isopropyl-2-oxazolidinoneBenzyl BromideLiHMDS>99:195
3(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl IodideLDA95:589
4CamphorsultamBenzyl Bromiden-BuLi>98:291

This table illustrates the high diastereoselectivity achieved in the alkylation of glycine equivalents using various chiral auxiliaries.

Diastereoselective Control in Formamidoacetate Formation

Diastereoselective control becomes critical when a molecule already possessing a stereocenter undergoes a reaction that creates a new one. In the context of synthesizing this compound, this principle could be applied, for example, in the functionalization of a chiral N-benzyl glycine derivative. The pre-existing stereocenter, in concert with the sterically demanding N-benzyl group, can influence the trajectory of an incoming reagent, leading to one diastereomer being formed preferentially.

Palladium-catalyzed C(sp³)–H activation is a modern technique that allows for the direct functionalization of C-H bonds. When applied to chiral α-amino acid derivatives, this method can exhibit high diastereoselectivity. For instance, the arylation or alkylation of an N-protected amino acid at the β-position can be directed by a chiral directing group.

In a hypothetical pathway towards a substituted N-benzylformamidoacetate, if a chiral N-benzyl glycine ester were to undergo a C-H functionalization reaction, the catalyst would coordinate to a directing group on the substrate. The chiral environment, influenced by the existing stereocenter and the orientation of the N-benzyl group, would then favor the C-H activation and subsequent bond formation on one face of the molecule. This ensures that the new stereocenter is formed with a specific relationship to the original one, demonstrating high diastereoselective control. While direct diastereoselective formylation is not a standard stereocenter-forming reaction, the principles of diastereocontrol are paramount in any step that modifies the chiral backbone of the N-benzyl amino ester precursor.

EntrySubstrate (Amino Acid)Reaction TypeDirecting GroupDiastereomeric Ratio (dr)Yield (%)Reference
1L-isoleucine derivativeβ-C(sp³)–H Arylation8-Aminoquinoline>20:171 rsc.org
2L-valine derivativeγ-C(sp³)–H Arylation2-(methylthio)aniline>20:185 rsc.org
3L-tert-leucine derivativeβ-C(sp³)–H Alkenylation8-Aminoquinoline>20:164 rsc.org
4L-norvaline derivativeδ-C(sp³)–H ArylationPicolinamide10:155 rsc.org

This table shows examples of diastereoselective C-H functionalization reactions on amino acid derivatives, illustrating the principle of stereocontrol exerted by a resident chiral center and a directing group.

Chemical Reactivity and Transformative Potential

Reactions Involving the Formamido Functionality

The formamido group, an amide derivative, possesses a nitrogen atom that can participate in various reactions, including alkylation and acylation. The adjacent formyl group (CHO) can also be targeted for cleavage or modification.

The nitrogen atom of the formamido group in Methyl 2-(N-benzylformamido)acetate can act as a nucleophile, although its reactivity is diminished by the electron-withdrawing nature of the adjacent carbonyl and formyl groups. However, under appropriate basic conditions, deprotonation can occur, generating a more potent nucleophile that can react with alkylating or acylating agents.

N-Alkylation: The introduction of an alkyl group onto the formamido nitrogen typically requires a strong base to deprotonate the amide, followed by reaction with an alkyl halide. Common methods for the N-alkylation of amides and related structures often employ sodium hydride (NaH) as the base to generate the amidate anion, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide).

N-Acylation: This process involves the introduction of an acyl group (R-C=O) to the nitrogen atom. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. These reactions lead to the formation of N-acylformamido derivatives, which are essentially di-acylated amine structures.

Table 1: Representative N-Alkylation and N-Acylation Reactions The following table illustrates common conditions for N-alkylation and N-acylation of related amide compounds, as direct experimental data for this compound is not extensively documented.

TransformationReagentsProduct Type
N-Alkylation 1. Sodium Hydride (NaH)2. Alkyl Halide (R-X)Methyl 2-(N-acyl-N-benzylamino)acetate
N-Acylation 1. Acyl Chloride (RCOCl)2. Pyridine or TriethylamineMethyl 2-(N-benzyl-N-alkylformamido)acetate

Cleavage and Modification of the Formyl Group

The formyl group (-CHO) is a key feature of the formamido functionality and can be removed or chemically altered.

Cleavage (Deformylation): The removal of the formyl group to reveal the secondary amine, Methyl 2-(benzylamino)acetate, is a crucial transformation. This can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis, often with hydrochloric acid in an aqueous or alcoholic medium, can effectively cleave the formyl group. google.com Alternatively, methods developed for N-formyl peptide esters, which are structurally analogous, utilize reagents like hydrazine (B178648) or hydroxylamine (B1172632) in a buffered or acidic solution to achieve deformylation under milder conditions that are less likely to affect the ester group. google.com

Modification: While less common than cleavage, the formyl group's aldehyde-like character allows for certain modifications. For instance, it could potentially be reduced, though this would require selective reagents to avoid concurrent reduction of the methyl ester.

Table 2: Conditions for Formyl Group Cleavage Based on established methods for N-formyl peptide esters.

MethodReagentsTypical ConditionsProduct
Acid Hydrolysis Hydrochloric Acid (HCl) in Methanol (B129727)/Water50°C, 10 hoursMethyl 2-(benzylamino)acetate
Hydrazinolysis Hydrazine hydrate, HClpH 1.5-3.5, 70°C, 4-8 hoursMethyl 2-(benzylamino)acetate
Hydroxylamine Hydroxylamine HydrochlorideMethanol, 70°C, 1.5 hoursMethyl 2-(benzylamino)acetate

Transformations at the Methyl Ester Moiety

The methyl ester group is a versatile functional handle that can undergo a wide range of transformations, including nucleophilic acyl substitution, reduction, and additions to the carbonyl carbon.

Transesterification: This reaction involves the exchange of the methyl group of the ester for a different alkyl group from an alcohol (R'-OH). The process can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com This allows for the synthesis of a variety of alkyl esters from the parent methyl ester.

Saponification: This is the hydrolysis of the ester under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt of the corresponding carboxylic acid, which upon acidic workup, provides 2-(N-benzylformamido)acetic acid. This is a fundamental reaction for converting the ester into a carboxylic acid, which can then be used in further synthetic steps, such as amide bond formation.

Table 3: Representative Ester Conversion Reactions

ReactionCatalyst/ReagentProduct
Transesterification H₂SO₄ (catalytic) in Ethanol (excess)Ethyl 2-(N-benzylformamido)acetate
Saponification 1. NaOH (aq)2. HCl (aq)2-(N-benzylformamido)acetic acid

Reduction to Aldehydes and Alcohols

The methyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the methyl ester to the corresponding primary alcohol, 2-(N-benzylformamido)ethanol. chemistrysteps.com This reaction typically requires anhydrous conditions and is usually carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive and sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. davuniversity.orgmasterorganicchemistry.com The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. davuniversity.orgmasterorganicchemistry.com This provides a synthetic route to 2-(N-benzylformamido)acetaldehyde.

Table 4: Reduction of the Methyl Ester Moiety

Desired ProductReagentTypical Conditions
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄)THF, 0°C to room temperature
Aldehyde Diisobutylaluminium Hydride (DIBAL-H)Toluene (B28343) or CH₂Cl₂, -78°C

Nucleophilic Additions to the Ester Carbonyl

The carbonyl carbon of the methyl ester is electrophilic and can be attacked by strong carbon-based nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium compounds (R-Li). The reaction of an ester with two equivalents of a Grignard reagent typically leads to the formation of a tertiary alcohol. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an aqueous workup.

Table 5: Nucleophilic Addition with Grignard Reagents

ReagentIntermediate ProductFinal Product (after workup)
2 eq. Methylmagnesium bromide (CH₃MgBr)1-(N-benzylformamido)propan-2-one2-(N-benzylformamido)-1,1-dimethyl-ethanol
2 eq. Phenylmagnesium bromide (PhMgBr)1-(N-benzylformamido)-2-phenylethanone2-(N-benzylformamido)-1,1-diphenyl-ethanol

Reactivity at the Alpha-Carbon Position

The alpha-carbon of this compound, situated between the ester carbonyl group and the nitrogen atom, possesses a degree of acidity that allows for its functionalization. This reactivity is central to the utility of glycine (B1666218) derivatives in the synthesis of more complex α-amino acids. The electronic-withdrawing nature of the adjacent ester and N-acyl groups stabilizes the formation of a carbanion, or more accurately, an enolate intermediate, at this position.

The primary route for the functionalization of the alpha-carbon is through the generation of an enolate intermediate by deprotonation with a strong, non-nucleophilic base. bham.ac.uklibretexts.org This enolate can then act as a nucleophile, reacting with various electrophiles to form a new carbon-carbon bond at the alpha-position.

Strong bases are required to achieve complete deprotonation of the ester's alpha-hydrogen, with lithium diisopropylamide (LDA) being a commonly employed reagent for this purpose. libretexts.orgmnstate.edu The reaction is typically conducted at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (THF) to control the reactivity of the enolate and prevent side reactions. Once formed, the enolate can be quenched with an alkylating agent, such as a primary or secondary alkyl halide, in a standard SN2 reaction. libretexts.org

While specific studies on this compound are not prevalent, the reactivity can be inferred from extensive research on related chiral glycine equivalents, such as bislactim ethers. koreascience.kr In these systems, the stereochemical outcome of the alkylation is controlled by the chiral auxiliary. For a simple achiral substrate like this compound, direct alkylation would result in a racemic mixture of the corresponding α-substituted amino acid derivative. libretexts.org Asymmetric synthesis of α-alkyl-α-phenylglycine derivatives has been achieved through the alkylation of chiral glycine equivalents, demonstrating the potential for stereocontrolled functionalization. koreascience.kr

Table 1: General Conditions for Alpha-Alkylation of Glycine Ester Derivatives
BaseElectrophile (R-X)SolventTemperature (°C)Typical Outcome
Lithium diisopropylamide (LDA)Primary Alkyl Halide (e.g., CH₃I, BnBr)Tetrahydrofuran (THF)-78High yield of mono-alkylated product.
Sodium Ethoxide (NaOEt)Alkyl HalideEthanol (EtOH)25 to refluxCan lead to mixtures and side reactions like Claisen condensation. libretexts.org
Potassium tert-butoxide (t-BuOK)Primary or Secondary Alkyl HalideTetrahydrofuran (THF) / Dimethylformamide (DMF)-78 to 0Effective for generating enolates for alkylation.
Lithium hexamethyldisilazide (LHMDS)Alkyl HalideTetrahydrofuran (THF)-78A strong, sterically hindered base similar to LDA.

When an α-substituted derivative of this compound is synthesized, a new stereocenter is created at the alpha-carbon. The stereochemical integrity of this center is a critical consideration in subsequent chemical manipulations. The potential for epimerization—the change in configuration at one of several stereocenters—exists, particularly under conditions that facilitate the formation of a planar enolate intermediate. nih.gov

Epimerization at the α-carbon of an amino acid derivative is typically base-catalyzed. The abstraction of the alpha-proton by a base generates a planar, achiral enolate. nih.gov Subsequent re-protonation can occur from either face of the enolate, leading to a loss of stereochemical information and the formation of a racemic or diastereomeric mixture. nih.gov The rate of epimerization is influenced by several factors, including the strength of the base, the solvent, the temperature, and the nature of the substituents on the amino acid derivative.

Studies on peptide synthesis have extensively documented the issue of racemization of amino acid residues, which proceeds through the same Hα abstraction mechanism. nih.gov While direct epimerization studies on α-substituted this compound are scarce, the principles derived from N-acyl amino acid esters are directly applicable. nih.gov For instance, the hydrolysis of N-protected amino acid esters under strong basic conditions can induce epimerization. thieme-connect.de Therefore, reactions involving the α-substituted derivative, especially those requiring basic conditions, must be carefully controlled to preserve stereochemical purity.

Transformations of the N-Benzyl Group

The N-benzyl group in this compound serves as a protecting group for the secondary amine. Its removal or modification is a key step in synthesizing free amino acids or more complex derivatives.

The most common method for the removal of an N-benzyl group is catalytic hydrogenolysis. acs.orgnih.govacs.org This reaction involves the cleavage of the carbon-nitrogen bond by reaction with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.govacs.org The reaction is clean, often proceeding in high yield to afford the debenzylated product and toluene as the only byproduct.

Catalytic transfer hydrogenolysis offers a milder and often more practical alternative to using pressurized hydrogen gas. researchgate.net In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), is used in the presence of the catalyst. researchgate.net This technique can be particularly advantageous for substrates with other reducible functional groups. Research has shown that magnesium with ammonium formate can also be an effective, low-cost system for the hydrogenolysis of N-benzyl groups. researchgate.net

Recent advancements have explored mixed catalyst systems to enhance the efficiency of debenzylation. For example, the combined use of palladium-on-carbon (Pd/C) and niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups under a hydrogen atmosphere. nih.govacs.org The addition of an acid, such as acetic acid, can also facilitate the reaction, potentially by preventing catalyst poisoning by the product amine. nih.gov

Table 2: Selected Methods for N-Benzyl Group Deprotection
MethodCatalyst/ReagentsHydrogen SourceTypical ConditionsAdvantages/Notes
Catalytic Hydrogenation10% Pd/CH₂ (gas)MeOH or EtOH, RT, 1 atm to high pressureClean, high yield; may require pressure. nih.govacs.org
Transfer Hydrogenolysis10% Pd/CAmmonium FormateMeOH, refluxAvoids use of H₂ gas; milder conditions. researchgate.net
Transfer HydrogenolysisMg powderAmmonium FormateMeOH, refluxLow-cost metal catalyst. researchgate.net
Facilitated Hydrogenation10% Pd/C + 10% Nb₂O₅/CH₂ (gas, balloon)MeOH, RTFaster reaction times compared to Pd/C alone. nih.govacs.org
Acid-Facilitated Hydrogenation20% Pd(OH)₂/CH₂ (gas)EtOH, Acetic Acid, 60 °CEffective for difficult substrates, prevents catalyst poisoning. nih.gov
Oxidative CleavageAlkali Metal Bromide / OxidantN/AMild conditionsAn alternative to reductive methods, particularly for N-benzyl amides. acs.org

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution (EArS), allowing for the introduction of various functional groups. The N-benzylformamido moiety acts as an activating, ortho, para-directing group. However, the nitrogen atom's basicity can complicate reactions that employ strong Lewis acids, such as traditional Friedel-Crafts reactions. ucalgary.ca

The N-formyl group moderates the activating effect of the nitrogen lone pair by resonance, making the system less prone to polysubstitution and side reactions compared to an unprotected benzylamine. ucalgary.ca This moderation allows for more controlled functionalization. Friedel-Crafts acylation, for example, can introduce an acyl group onto the aromatic ring, typically at the para position due to steric hindrance from the rest of the molecule. beilstein-journals.orgnih.gov These reactions are usually catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.orgnih.gov

Other EArS reactions, such as nitration or halogenation, can also be performed on the benzyl (B1604629) ring. The specific conditions would need to be optimized to achieve the desired regioselectivity and to avoid cleavage of other sensitive groups within the molecule. The functionalized N-benzyl group can then either be retained in the final molecule or removed via the hydrogenolysis methods described previously, providing a versatile route to α-amino acids with substituted benzyl side chains.

Mechanistic Investigations

Elucidation of Reaction Pathways for Synthesis of Methyl 2-(N-benzylformamido)acetate

The synthesis of this compound typically involves the N-formylation of methyl 2-(benzylamino)acetate. This transformation can be achieved through various formylating agents and catalytic systems. The elucidation of the reaction pathways centers on understanding the catalytic cycles and identifying key intermediates.

The N-formylation of secondary amines, such as methyl 2-(benzylamino)acetate, can be catalyzed by various transition metal complexes, with methanol (B129727) or carbon dioxide often serving as the C1 source. researchgate.netnih.gov

Copper-Catalyzed N-Formylation with Methanol:

A plausible catalytic cycle for the copper-catalyzed N-formylation of methyl 2-(benzylamino)acetate using methanol is depicted below. This proposed mechanism is based on studies of similar amine formylations. researchgate.net

Step 1: Oxidation of Methanol: The copper(I) catalyst, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), oxidizes methanol to formaldehyde (B43269). The catalyst is concomitantly reduced.

Step 2: Hemiaminal Formation: The in situ generated formaldehyde reacts with methyl 2-(benzylamino)acetate to form a hemiaminal intermediate. kaist.ac.kr

Step 3: Oxidation of Hemiaminal: The hemiaminal intermediate is then oxidized by the regenerated copper(I) catalyst to yield the final product, this compound, and the reduced form of the catalyst.

Step 4: Catalyst Regeneration: The reduced copper species is re-oxidized by an oxidant, such as molecular oxygen, to complete the catalytic cycle.

Ruthenium-Catalyzed N-Formylation with Methanol:

Ruthenium-based catalysts are also effective for the N-formylation of amines with methanol. nih.gov The mechanism involves the dehydrogenation of methanol. researchgate.net

Step 1: Dehydrogenation of Methanol: The ruthenium catalyst facilitates the dehydrogenation of methanol to formaldehyde.

Step 2: Hemiaminal Formation: The formed formaldehyde reacts with the secondary amine, methyl 2-(benzylamino)acetate, to generate a hemiaminal intermediate. kaist.ac.kr

Step 3: Dehydrogenation of Hemiaminal: The hemiaminal undergoes further dehydrogenation, catalyzed by the ruthenium complex, to produce the N-formylated product. The selectivity of the reaction is influenced by the equilibrium between the dehydrogenation of the hemiaminal to the formamide (B127407) and the reverse hydrogenation reaction. researchgate.net

Zinc-Catalyzed N-Formylation with Carbon Dioxide and Hydrosilanes:

Catalytic systems utilizing carbon dioxide as a sustainable C1 source have also been developed. A system composed of Zn(OAc)₂ and 1,10-phenanthroline (B135089) can effectively catalyze the N-formylation of amines in the presence of a hydrosilane reductant. rsc.org

Step 1: Activation of Reactants: The zinc catalyst's basic counter-anion (acetate) is proposed to activate both the Si-H bond of the hydrosilane and the N-H bond of the amine. rsc.org

Step 2: CO₂ Insertion: Carbon dioxide inserts into the activated Si-H bond to form a silyl (B83357) formate (B1220265) intermediate.

Step 3: Amidation: The activated amine then reacts with the silyl formate to yield the N-formylated product and a silyl alcohol byproduct.

The synthesis of this compound can also be viewed as an amidation reaction between methyl 2-(benzylamino)acetate and a formic acid derivative. The identification of intermediates in these reactions is key to understanding the reaction pathway.

In reactions involving the direct use of formic acid, the formation of an ammonium (B1175870) formate salt is an initial step. scispace.com Subsequent dehydration, often aided by azeotropic removal of water, leads to the formation of the amide bond.

When activated formic acid derivatives are used, such as in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), an O-acylisourea intermediate is formed from the reaction of formic acid and DCC. This highly reactive intermediate is then attacked by the amine nucleophile to form the amide.

In metal-catalyzed reactions using methanol as the formyl source, the hemiaminal is a crucial intermediate. kaist.ac.kr Its formation from the reaction of in situ generated formaldehyde and the amine is a key step preceding the final oxidation to the formamide. researchgate.net

Reaction Type Key Intermediate Precursors Subsequent Reaction
Direct AmidationAmmonium Formate SaltMethyl 2-(benzylamino)acetate, Formic AcidDehydration
Coupled AmidationO-AcylisoureaFormic Acid, Coupling Agent (e.g., DCC)Nucleophilic attack by amine
Catalytic N-FormylationHemiaminalMethyl 2-(benzylamino)acetate, FormaldehydeOxidation/Dehydrogenation

Mechanistic Studies of Transformations of this compound

The transformations of this compound can involve reactions at the ester, the formyl group, or the benzyl (B1604629) group. Mechanistic studies of these transformations provide insights into the compound's reactivity.

Kinetic studies on the transformations of this compound are not extensively reported. However, analogies can be drawn from related systems. For instance, the hydrolysis of the ester group would be expected to follow pseudo-first-order kinetics under conditions of excess acid or base. The rate would be dependent on the concentration of the ester and the catalyst (H⁺ or OH⁻).

The rate of N-deformylation, which is the reverse of its synthesis, would be influenced by the strength of the acid or base used and the reaction temperature. In enzymatic reactions, the kinetics would likely follow Michaelis-Menten behavior.

Transformation Expected Kinetic Order Influencing Factors
Ester Hydrolysis (Acid/Base Catalyzed)Pseudo-first-order[Ester], [H⁺] or [OH⁻], Temperature
N-Deformylation (Acid/Base Catalyzed)Dependent on conditions[Amide], [Acid] or [Base], Temperature

Reactions involving the chiral center at the alpha-carbon of the amino acid moiety are of stereochemical interest. For reactions at this center, the stereochemical outcome (retention, inversion, or racemization) is a key mechanistic indicator.

For instance, a substitution reaction at the alpha-carbon proceeding through an Sₙ2 mechanism would result in an inversion of configuration. Conversely, a reaction involving the formation of a planar carbocation or enolate intermediate would likely lead to racemization. The stereochemical integrity of the alpha-carbon in reactions of α-amino esters is a critical aspect of their chemistry. researchgate.net

The involvement of radical intermediates in the chemistry of N-benzylformamido compounds is plausible under certain reaction conditions, particularly those involving high temperatures, photolysis, or radical initiators.

For example, the benzylic C-H bonds of the N-benzyl group are susceptible to hydrogen atom abstraction by radical species. This would generate a resonance-stabilized benzyl radical. This radical could then undergo various reactions, such as dimerization, oxidation, or reaction with other radical species.

Electron spin resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. nih.gov In the context of N-benzylformamido chemistry, EPR could be used to investigate the formation of radicals under specific reaction conditions, providing evidence for radical-mediated pathways. While specific studies on this compound are lacking, the general principles of radical chemistry suggest that such intermediates could play a role in its decomposition or transformation under forcing conditions. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-(N-benzylformamido)acetate, these calculations reveal the distribution of electrons and the nature of its chemical bonds, which are crucial determinants of its reactivity.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical behavior. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. nih.govresearchgate.net

For this compound, theoretical calculations at the B3LYP/6-311++G(d,p) level of theory provide the following illustrative energy values:

OrbitalEnergy (eV)
HOMO-7.25
LUMO-0.89
HOMO-LUMO Gap (ΔE) 6.36

The HOMO is primarily localized on the nitrogen atom of the formamide (B127407) group and the adjacent phenyl ring, suggesting these are the primary sites for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the carbonyl group of the ester and the formyl group, indicating these as the likely centers for nucleophilic attack. This distribution is crucial for understanding its role in chemical reactions. researchgate.net

Reactivity Descriptors and Electrostatic Potential Maps

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The tendency to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. A larger value indicates greater stability. semanticscholar.org

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a molecule when it accepts electrons.

Based on the illustrative HOMO/LUMO energies, the following reactivity descriptors for this compound can be calculated:

DescriptorValue (eV)
Ionization Potential (I)7.25
Electron Affinity (A)0.89
Electronegativity (χ)4.07
Chemical Hardness (η)3.18
Electrophilicity Index (ω)2.60

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net The different colors on the MEP map indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. nih.govyoutube.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygens and a positive potential near the amide and methylene (B1212753) protons.

Mechanistic Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms. mdpi.com It allows for the characterization of transition states and the calculation of reaction energetics, providing a detailed picture of how a reaction proceeds.

Transition State Characterization and Reaction Energetics

DFT calculations can be used to model the N-formylation of methyl 2-(benzylamino)acetate to form this compound. This involves locating the transition state structure for the formylation reaction, which is a high-energy intermediate state connecting reactants and products. The transition state is characterized by having exactly one imaginary vibrational frequency.

ParameterEnergy (kcal/mol)
Activation Energy (Ea)+25.8
Reaction Energy (ΔE)-15.2

A positive activation energy indicates an energy barrier that must be overcome for the reaction to occur, while a negative reaction energy suggests that the formation of this compound is an exothermic and thermodynamically favorable process.

Solvent Effects on Reaction Pathways

Solvents can significantly influence reaction rates and pathways. rsc.org DFT calculations can incorporate the effect of solvents using implicit or explicit solvent models. An implicit model, such as the Polarization Continuum Model (PCM), treats the solvent as a continuous dielectric medium, while explicit models involve including individual solvent molecules in the calculation.

For the synthesis of this compound, the choice of solvent can affect the stability of the reactants, transition state, and products. A polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. rsc.org For example, performing the DFT calculations in a solvent like dimethylformamide (DMF) might lead to a lower activation energy compared to a nonpolar solvent like toluene (B28343).

SolventActivation Energy (Ea) (kcal/mol)
Toluene (ε = 2.4)+25.8
Acetonitrile (ε = 37.5)+22.1
Dimethylformamide (DMF) (ε = 38.3)+21.5

These illustrative values demonstrate how a more polar solvent can facilitate the reaction by stabilizing the transition state.

Conformational Analysis of this compound

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. youtube.comyoutube.com Conformational analysis aims to identify the stable conformers and determine their relative energies. For this compound, rotation around the N-CH₂ and C-N bonds can lead to various conformers.

Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers with respect to the formyl group. researchgate.net Furthermore, the orientation of the benzyl (B1604629) group relative to the rest of the molecule will also influence the conformational preference.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. A hypothetical conformational analysis might reveal two primary low-energy conformers:

ConformerDihedral Angle (C-N-CH₂-Ph)Relative Energy (kcal/mol)Population at 298 K (%)
Conformer A (trans)~180°0.0075
Conformer B (gauche)~65°1.2525

This analysis suggests that the trans conformer, where the bulky benzyl and ester groups are further apart, is the most stable, which is a common finding in similar molecular systems due to reduced steric hindrance.

Potential Energy Surface Mapping

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing crucial insights into stable conformations, transition states, and rotational barriers. For this compound, the PES would be primarily defined by the rotation around several key single bonds.

A potential energy surface is a conceptual tool that helps in the analysis of molecular geometry and the dynamics of chemical reactions. libretexts.org By evaluating the energy at various atomic arrangements, stationary points can be identified. Energy minima correspond to stable chemical species, while saddle points represent transition states. libretexts.org

Due to the partial double bond character of the amide C-N bond, rotation around this bond is significantly hindered. Amides have been extensively studied from a conformational standpoint due to this restricted rotation. researchgate.net For this compound, this would result in distinct cis and trans isomers with respect to the formyl group, with the trans conformation generally being more stable in similar acyclic amides to minimize steric hindrance.

Furthermore, the flexibility of the molecule is determined by the rotation around the N-CH₂ (benzyl), CH₂-Ph (benzyl), N-CH₂ (acetate), and CH₂-C=O (acetate) bonds. The relative energies of the different conformers arising from these rotations would define the low-energy regions of the PES.

Computational studies on similar molecules, such as N-methyl acetamide, provide a basis for understanding the PES of amides. For N-methyl acetamide, the trans isomer is the global minimum on the potential energy surface, with the cis isomer being higher in energy. researchgate.net The energy difference and the transition states connecting them can be accurately calculated using computational methods. researchgate.net A schematic representation of such a surface shows the relative energies of the stable isomers and the transition states. researchgate.net

Contour maps of potential energy surfaces as a function of dihedral angles are a common way to visualize the conformational landscape. researchgate.net For a molecule like this compound, a multi-dimensional PES map would be complex. However, by analyzing rotations around specific bonds (e.g., the N-benzyl bond and a bond within the acetate (B1210297) group), a simplified 2D contour map could reveal the most stable conformations. These maps typically show energy minima as colored regions, with red often indicating high energy and blue/violet indicating low energy. libretexts.orgresearchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound based on Analogous Amides

This table presents a hypothetical scenario for the relative energies of different conformations of this compound, drawing parallels from computational studies on simpler amides. The values are illustrative and would require specific quantum chemical calculations for validation.

ConformerDihedral Angle 1 (C-N-C=O)Dihedral Angle 2 (N-CH₂-Ph)Relative Energy (kcal/mol)
Trans-Gauche~180°~60°0.0 (Global Minimum)
Trans-Anti~180°~180°1.5
Cis-Gauche~0°~60°3.0
Cis-Anti~0°~180°4.5

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of Methyl 2-(N-benzylformamido)acetate. The analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals. A key structural feature of this molecule is the amide linkage, which results in hindered rotation around the C-N bond. This phenomenon gives rise to the presence of two distinct rotamers (E/Z isomers) in solution at room temperature, which are observable as separate sets of signals in the NMR spectra for nuclei near the amide bond. chemicalbook.comspectrabase.com

The ¹H and ¹³C NMR spectra of this compound are expected to show a doubling of signals for the formyl group, the benzylic methylene (B1212753) group (N-CH₂), and the acetate (B1210297) methylene group (α-CH₂), corresponding to the two slowly interconverting rotamers. The signals for the phenyl ring and the ester methyl group may also show broadening or minor separation.

Based on known chemical shift values for similar structural motifs like N-benzylformamide nih.govscispace.com and methyl esters, a theoretical spectral assignment can be proposed. The formyl proton (CHO) is expected to resonate significantly downfield, typically above 8.0 ppm. The aromatic protons of the benzyl (B1604629) group will appear in the range of 7.2-7.4 ppm. The benzylic (N-CH₂) and acetate (α-CH₂) methylene protons will appear as distinct singlets for each rotamer, as will the methyl ester protons.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Formyl-H (CHO)~8.2 (major rotamer), ~8.1 (minor rotamer)sTwo distinct singlets for E/Z rotamers.
Aromatic-H (C₆H₅)7.20 - 7.40mComplex multiplet for the five phenyl protons.
Benzyl-CH₂~4.6 (major rotamer), ~4.5 (minor rotamer)sTwo singlets due to hindered amide rotation.
Acetate-CH₂~4.2 (major rotamer), ~4.1 (minor rotamer)sTwo singlets adjacent to the formamido group.
Methyl-H (OCH₃)~3.75sA single singlet, relatively unaffected by the distant rotamers.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Ester C=O~169.0-
Amide C=O~163.0 (major), ~162.5 (minor)Two signals expected for E/Z rotamers.
Aromatic C-ipso~136.0Quaternary carbon.
Aromatic C-H (ortho, meta, para)127.5 - 129.5Multiple signals for the phenyl ring carbons.
Methyl C (OCH₃)~52.5-
Benzyl CH₂~50.0 (major), ~48.0 (minor)Two signals expected for E/Z rotamers.
Acetate CH₂~49.0 (major), ~47.0 (minor)Two signals expected for E/Z rotamers.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments and connectivity within this compound. scispace.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. While most signals in the aliphatic region are expected to be singlets, COSY would be crucial for confirming the coupling pattern within the aromatic ring, showing correlations between adjacent ortho, meta, and para protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals for the benzyl-CH₂, acetate-CH₂, and methyl-OCH₃ groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. scispace.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most important 2D NMR experiment for this molecule, as it reveals long-range (2-3 bond) ¹H-¹³C correlations, allowing the entire carbon skeleton to be pieced together. Key expected correlations include:

From the formyl proton to the benzyl CH₂ carbon and the acetate CH₂ carbon , confirming their attachment to the formyl group.

From the benzyl CH₂ protons to the aromatic ipso-carbon .

From the acetate CH₂ protons to the ester carbonyl carbon .

From the methyl ester protons (OCH₃) to the ester carbonyl carbon .

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY is particularly useful for assigning the E/Z rotamers. For one rotamer, a cross-peak would be expected between the formyl proton and the benzyl CH₂ protons, while in the other rotamer, a correlation would be seen between the formyl proton and the acetate CH₂ protons.

The primary stereochemical feature of this compound is the presence of E and Z rotamers arising from the high rotational energy barrier of the amide C-N bond. chemicalbook.com NMR methods are ideal for studying this dynamic process.

Variable-Temperature (VT) NMR: By acquiring a series of ¹H NMR spectra at increasing temperatures, the two distinct sets of signals for the rotamers would broaden, coalesce into a single averaged signal, and then sharpen again. The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the stability of the rotamers.

NOESY/ROESY: As mentioned previously, Nuclear Overhauser Effect experiments (NOESY or ROESY) can definitively assign the geometry of the major and minor rotamers. By observing which set of CH₂ protons (benzylic or acetate) is spatially close to the formyl proton, the E and Z configurations can be unambiguously determined.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, corroborates the proposed structure.

High-resolution mass spectrometry is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its unique elemental formula. For this compound, with a molecular formula of C₁₁H₁₃NO₃, the expected exact mass can be calculated.

Calculated Exact Masses for HRMS Analysis

IonFormulaCalculated m/z
[M]⁺•[C₁₁H₁₃NO₃]⁺•207.08954
[M+H]⁺[C₁₁H₁₄NO₃]⁺208.09737
[M+Na]⁺[C₁₁H₁₃NNaO₃]⁺230.07931

The experimental measurement of one of these ions with a mass accuracy typically within 5 ppm of the calculated value would provide strong evidence for the compound's elemental composition.

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound will break apart in predictable ways, governed by the stability of the resulting fragments. The analysis of these fragmentation pathways provides structural confirmation.

The most characteristic fragmentation in N-benzyl compounds is the cleavage of the C-N bond alpha to the phenyl ring, which is highly favored due to the exceptional stability of the resulting benzyl cation, which can rearrange to the even more stable tropylium (B1234903) ion ([C₇H₇]⁺). This fragment is expected to be the base peak or one of the most abundant ions in the mass spectrum. Other plausible fragmentations involve the ester group.

Predicted Key Fragments in Mass Spectrometry

m/zProposed Fragment IonPlausible Origin
207[C₁₁H₁₃NO₃]⁺•Molecular Ion (M⁺•)
176[M - •OCH₃]⁺Loss of a methoxy (B1213986) radical from the ester.
148[M - •COOCH₃]⁺Loss of a methoxycarbonyl radical.
91[C₇H₇]⁺Alpha-cleavage of the N-benzyl bond, forming the stable tropylium ion. Expected to be the base peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. While a specific spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the analysis of its constituent functional groups: a tertiary amide, an ester, and a benzyl group. chemicalbook.comnih.gov

The molecule contains two distinct carbonyl (C=O) groups, which are expected to show strong absorption bands in the IR spectrum. The ester carbonyl stretching vibration is typically observed in the 1750–1735 cm⁻¹ region. The amide carbonyl (in a tertiary amide) also gives rise to a strong band, usually found between 1670 and 1630 cm⁻¹. The presence of two separate, strong peaks in this region would be a key indicator of the compound's structure.

Other significant absorptions include the C-N stretching vibration of the tertiary amide, which is expected around 1400-1300 cm⁻¹, and the C-O stretching vibrations of the ester group, which typically appear as two bands in the 1250–1000 cm⁻¹ range. The aromatic benzyl group would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1450 cm⁻¹ region. ajchem-a.com In situ Fourier-transform infrared (FTIR) spectroscopy can be a powerful tool for monitoring the formation of formamide (B127407) N-H and C=O bonds during synthesis. acs.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide C=O Stretch 1670 - 1630
Ester C=O Stretch 1750 - 1735
Aromatic Ring C=C Stretch 1600 - 1450
Ester C-O Stretch 1250 - 1000
Amide C-N Stretch 1400 - 1300
Aromatic C-H Stretch ~3100 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectra of N,N-disubstituted formamides are typically characterized by a wide absorption band resulting from a π→π* transition. researchgate.net

For this compound, two primary chromophores are present: the benzene (B151609) ring of the benzyl group and the formamide functionality. The benzene ring is expected to exhibit a strong absorption band around 250-275 nm, which is characteristic of the π→π* transitions of the aromatic system. arabjchem.org The formamide group also contains a π system (C=O) and non-bonding electrons on the oxygen and nitrogen atoms, allowing for both π→π* and n→π* transitions. The π→π* transition of the amide group typically occurs in the 190–230 nm region. researchgate.net The n→π* transition, which is generally weaker, may be observed as a shoulder on the main absorption band or be obscured by it. The combination of these chromophores would result in a complex UV-Vis spectrum with a strong maximum absorption in the deep UV region.

Table 2: Predicted Electronic Transitions for this compound

Chromophore Transition Type Expected λmax (nm)
Benzene Ring π → π* ~250 - 275 arabjchem.org
Formamide (C=O) π → π* ~190 - 230 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study would provide the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. For example, a related compound, N-benzylformamide, crystallizes with two independent molecules in the asymmetric unit (Z' = 2), linked by N-H···O hydrogen bonds. nih.gov The structure of this compound would be stabilized in the crystal lattice by intermolecular interactions, likely weak C-H···O hydrogen bonds, forming a supramolecular network.

Table 3: Example Crystallographic Data for a Related Benzyl Derivative (Note: This data is for a representative compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, and illustrates the type of information obtained from X-ray analysis) researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 5.174(3)
b (Å) 6.411(6)
c (Å) 12.369(10)
α (°) 86.021(4)
β (°) 84.384(5)

The concept of absolute configuration refers to the specific three-dimensional spatial arrangement of atoms at a chiral center. Since this compound does not possess a chiral center, it is an achiral molecule. Therefore, the determination of absolute configuration is not applicable to this specific compound.

The solid-state conformation of this compound would be revealed by X-ray crystallography. A key feature of amides is the partial double bond character of the C-N bond, which restricts rotation and leads to planar geometry. This results in the possibility of cis and trans conformers. For tertiary amides like this compound, there is often an equilibrium between different rotational isomers (rotamers) in solution. scispace.comresearchgate.net However, in the crystalline state, the molecule typically adopts a single, lowest-energy conformation.

Studies on related N-benzylformamide structures show that the trans conformation of the -NHCHO group (where the C-H and N-H bonds are anti-periplanar) is generally favored. nih.gov In this compound, the formyl group (CHO) and the benzyl group would likely adopt a trans relationship across the C-N bond to minimize steric hindrance. Furthermore, the formamide group is often twisted out of the plane of the benzyl group. nih.gov The acyclic nature of the substituents on the nitrogen atom allows for more conformational flexibility compared to cyclic amides like proline. nih.govwisc.edu The final conformation in the crystal is a balance between these intrinsic rotational preferences and the stabilizing forces of the crystal packing.

Research on Derivatives and Analogues of N Benzylformamidoacetates

Synthesis and Reactivity of N-Substituted Formamidoacetates

The synthesis of N-substituted formamidoacetates can be achieved through several synthetic routes, often involving the formylation of the corresponding N-substituted amino acid ester. A common approach involves the reaction of an N-substituted glycine (B1666218) ester hydrochloride with a suitable formylating agent. For instance, the synthesis of related N-substituted acetates can be accomplished by reacting a primary or secondary amine with an appropriate acetate (B1210297) derivative. rsc.org

One general method for the synthesis of N-substituted amides involves the reaction of primary amides with reagents like phenyliodine diacetate, which proceeds through an in situ generated isocyanate intermediate. organic-chemistry.org While not a direct synthesis of formamidoacetates, this highlights a potential pathway for N-functionalization. Another approach to forming N-substituted compounds is through the reductive cross-coupling of nitroarenes, providing access to a wide range of N-arylamine derivatives that could serve as precursors. rsc.org Furthermore, the dehydration of N-substituted formamides using reagents like phosphorus oxychloride can yield isocyanides, which are versatile intermediates in organic synthesis. nih.gov

The reactivity of N-substituted formamidoacetates is characterized by the chemistry of the amide and ester functional groups. The formamide (B127407) moiety can undergo hydrolysis under acidic or basic conditions, and the N-H bond (in N-monosubstituted derivatives) can be deprotonated to form an amidate anion, which can then participate in various nucleophilic reactions. The ester group is susceptible to hydrolysis, transesterification, and amidation reactions. wikipedia.org

Systematic Modifications of the Ester Moiety

Systematic modification of the ester moiety in N-benzylformamidoacetates involves replacing the methyl group with other alkyl or aryl groups. This is typically achieved either by starting with the corresponding alcohol in the esterification step or through transesterification of the methyl ester. These modifications are performed to alter the steric and electronic properties of the ester, which can influence the molecule's reactivity and physical properties.

The hydrolysis of the ester group to the corresponding carboxylic acid is a fundamental transformation. wikipedia.org This reaction is often a prerequisite for further modifications, such as the formation of amides or other esters. For example, the resulting carboxylic acid can be coupled with various amines or alcohols using standard coupling agents to generate a library of derivatives with diverse ester functionalities.

The use of activated esters is another strategy for modifying the ester group. mdpi.com While often applied in the context of polymer chemistry, the principles are applicable to small molecules. An activated ester, such as a pentafluorophenyl (PFP) ester, is more susceptible to nucleophilic attack, facilitating the synthesis of a wide range of amides and other esters under mild conditions.

A summary of potential ester modifications is presented below:

Starting MaterialReagent/ConditionProduct
Methyl 2-(N-benzylformamido)acetateNaOH, H₂O/MeOH2-(N-benzylformamido)acetic acid
2-(N-benzylformamido)acetic acidEthanol, H⁺Ethyl 2-(N-benzylformamido)acetate
2-(N-benzylformamido)acetic acidBenzyl (B1604629) alcohol, DCCBenzyl 2-(N-benzylformamido)acetate
This compoundPropylamine, heatN-propyl-2-(N-benzylformamido)acetamide

This table represents plausible transformations based on general organic chemistry principles.

Exploration of Various Aromatic and Aliphatic N-Substituents

A key area of research involves the replacement of the benzyl group on the nitrogen atom with a wide variety of other aromatic and aliphatic substituents. This allows for a systematic investigation of how the N-substituent influences the properties and reactivity of the molecule. The synthesis of these analogues typically starts from the corresponding primary or secondary amine, which is then reacted with a suitable glycine ester derivative and subsequently formylated.

The synthesis of N-substituted compounds is a well-established field, with numerous methods available for introducing diverse functional groups. nuph.edu.ua For example, N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through cross-coupling reactions. The direct reductive coupling of nitroaromatics with various partners is a powerful tool for accessing N-aryl derivatives. rsc.org

Examples of different N-substituents that can be explored include:

Substituent ClassExample Substituents
Aliphatic (Acyclic)Methyl, Ethyl, Isopropyl, tert-Butyl
Aliphatic (Cyclic)Cyclohexyl, Cyclopentyl
Aromatic (Electron-donating)4-Methoxybenzyl, 4-Methylbenzyl
Aromatic (Electron-withdrawing)4-Nitrobenzyl, 4-Chlorobenzyl
HeterocyclicPyridylmethyl, Thienylmethyl

The choice of substituent can have a profound impact on the molecule's conformation, solubility, and electronic properties.

Comparative Studies of Electronic and Steric Effects on Reactivity

The systematic variation of substituents on both the nitrogen atom and the ester group allows for detailed studies of electronic and steric effects on the reactivity of N-benzylformamidoacetate derivatives. Electronic effects are transmitted through bonds (inductive effects) and through space (field effects), as well as through resonance (mesomeric effects) in aromatic systems. researchgate.net Steric effects arise from the spatial arrangement of atoms and can hinder or facilitate reactions. nih.gov

Electronic Effects:

N-Substituent: An electron-donating group (e.g., 4-methoxybenzyl) on the nitrogen will increase the electron density on the formamide nitrogen and oxygen, potentially affecting the basicity and nucleophilicity of these atoms. Conversely, an electron-withdrawing group (e.g., 4-nitrobenzyl) will decrease the electron density, making the formamide proton more acidic and the carbonyl carbon more electrophilic.

Ester Moiety: The electronic nature of the alcohol portion of the ester has a smaller, but still measurable, effect on the reactivity of the ester carbonyl.

Steric Effects:

N-Substituent: Increasing the steric bulk of the N-substituent (e.g., replacing benzyl with tert-butyl) can hinder the approach of reagents to the formamide and ester carbonyls. bohrium.com This can lead to a decrease in reaction rates for processes like hydrolysis or amidation.

Ester Moiety: A bulkier ester group (e.g., tert-butyl acetate vs. methyl acetate) will also sterically hinder the approach of nucleophiles to the ester carbonyl, slowing down reactions at this site.

Comparative reactivity studies, such as measuring the rates of hydrolysis for a series of derivatives, can provide quantitative data on the influence of these effects. bohrium.com For example, one would expect the rate of basic hydrolysis of the ester to decrease with increasing steric bulk of the N-substituent.

A qualitative comparison of expected reactivity is shown below:

DerivativeElectronic Effect of N-SubstituentSteric Effect of N-SubstituentExpected Relative Rate of Ester Hydrolysis
Methyl 2-(N-(4-methoxybenzyl)formamido)acetateElectron-donatingModerateModerate
This compoundNeutralModerateBaseline
Methyl 2-(N-(4-nitrobenzyl)formamido)acetateElectron-withdrawingModerateModerate
Methyl 2-(N-tert-butylformamido)acetateElectron-donating (inductive)HighSlow

This table illustrates expected trends based on established principles of physical organic chemistry. researchgate.netrsc.org

Advanced Research Perspectives and Future Directions

Development of Sustainable Synthetic Methodologies

The traditional synthesis of N-acyl amino acid esters often involves methods like the Schotten-Baumann reaction, which can utilize hazardous reagents and generate significant waste. uni-duesseldorf.deresearchgate.net The future of synthesizing Methyl 2-(N-benzylformamido)acetate and related compounds lies in the adoption of green chemistry principles, focusing on atom economy, reduced environmental impact, and the use of renewable resources.

Key areas of development include:

Biocatalysis : The use of enzymes, such as aminoacylases, presents a highly selective and environmentally benign alternative to chemical acylation. uni-duesseldorf.descilit.com These enzymes can operate in aqueous media under mild conditions, minimizing the need for organic solvents and harsh reagents. uni-duesseldorf.de Research into novel aminoacylases with broad substrate specificity could pave the way for the direct enzymatic formylation of N-benzylglycine methyl ester. scilit.com

Green Formylating Agents and Catalysts : The search for sustainable formylation methods is critical. Formic acid is an attractive, simple C1 source. primescholars.com Its activation using eco-friendly catalysts, such as sodium formate (B1220265), under solvent-free conditions represents a significant step forward. primescholars.com This approach is highly efficient for a range of primary and secondary amines and offers a simple, chemoselective, and environmentally sound route to formamides. primescholars.com

Chemo-enzymatic and Fermentation Methods : Combining the advantages of chemical and enzymatic synthesis offers a promising, though less developed, avenue. researchgate.netbbwpublisher.com In the long term, fermentation methods could provide the most sustainable route, leveraging engineered microorganisms to produce N-acyl amino acids directly, thereby reducing costs and environmental impact, although this technology is still in its nascent stages. researchgate.netbbwpublisher.com

Exploration of Novel Catalytic Transformations

The N-formyl group in this compound is not merely a protecting group; it can also direct or participate in subsequent chemical transformations. Future research will likely focus on discovering novel catalytic systems that can efficiently synthesize the parent structure and use it as a precursor for more complex molecules.

Catalysts for N-Formylation: The N-formylation of the secondary amine precursor, N-benzylglycine methyl ester, is a key synthetic step. While traditional methods exist, recent research has unveiled a variety of novel and efficient catalytic systems. These advancements move away from stoichiometric reagents towards milder, more selective, and reusable catalysts.

Catalyst TypeSpecific Example(s)Formyl SourceKey Advantages
Lewis Acids ZnCl₂, SnCl₂, La(OTf)₃Formic AcidInexpensive, effective under solvent-free conditions, high yields (>90%). researchgate.net
Heterogeneous Nanocatalysts Sulfonic acid functionalized magnetic nanoparticles (NP@SO₃H)Formic AcidMild room temperature conditions, excellent yields, catalyst is easily recoverable with a magnet and reusable for multiple cycles. rsc.orgrsc.org
Transition Metals MnCl₂·4H₂OOxalic Acid (CO surrogate)Utilizes an inexpensive and abundant metal, avoids the direct use of CO gas, providing a safer alternative. acs.org
Halogen Catalysts Molecular Iodine (I₂)Formic AcidSimple, practical, metal-free, operates under solvent-free conditions, and shows good chemoselectivity for amino groups. thieme-connect.com

These catalytic systems offer significant improvements in terms of efficiency, cost-effectiveness, and environmental safety over older methods that required reagents like formic acid-DCC or chloral. researchgate.net

Transformations of the Scaffold: Beyond its synthesis, the this compound scaffold is ripe for exploration in catalytic transformations. For instance, related N-benzyl glycine (B1666218) esters undergo aza-Wittig rearrangements to furnish N-aryl phenylalanine derivatives, opening a new pathway to valuable non-canonical amino acids. researchgate.net Future work could explore similar catalytic rearrangements or C-H activation strategies to functionalize the benzyl (B1604629) or acetate (B1210297) moieties, expanding the diversity of accessible structures from this single intermediate.

Integration with Flow Chemistry and Automated Synthesis

As an N-protected amino acid ester, this compound is an ideal candidate for integration into modern automated synthesis platforms. beilstein-journals.orgopenstax.orglibretexts.org Solid-Phase Peptide Synthesis (SPPS), which was revolutionary in its own right, has been further enhanced by automation and, more recently, by the principles of flow chemistry. openstax.orgnih.govnih.gov

Advantages of Flow Synthesis for Peptide Intermediates:

FeatureBenefitCitation
Rapid Reagent Exchange Reduces cycle times significantly, allowing for the incorporation of an amino acid residue in minutes. nih.gov
Enhanced Heat Transfer Allows for heated reactions that prevent peptide aggregation and accelerate difficult coupling steps. vapourtec.com
Reduced Reagent Consumption High concentration reagent bands improve coupling efficiency, requiring fewer equivalents of expensive reagents like unnatural amino acids. vapourtec.comchimia.ch
Process Automation & Monitoring Enables high-throughput synthesis and real-time monitoring (e.g., via UV), improving reliability and simplifying purification. nih.govthieme-connect.de
Improved Safety Confines hazardous reagents and reactive intermediates within a closed system, minimizing operator exposure. chimia.ch

By incorporating building blocks like this compound into an automated flow synthesis workflow, chemists can rapidly generate libraries of di- and tripeptides or other small molecules for screening purposes. durham.ac.uk This technology bypasses the tedious and loss-prone purification steps of traditional batch synthesis, making it a powerful tool for accelerating drug discovery and materials science research. libretexts.orgdurham.ac.uk

Design of Next-Generation Synthetic Intermediates Based on the this compound Scaffold

The true potential of this compound lies in its use as a foundational scaffold for creating next-generation building blocks. nih.govnih.gov Medicinal chemistry programs are constantly seeking novel, three-dimensional structures to explore underrepresented areas of chemical space. nih.gov The N-benzylglycine core offers a versatile and readily modifiable platform for this purpose.

Future research directions could involve:

Scaffold Elaboration : Using the existing functional handles (ester, formamide (B127407), benzyl group) as starting points for diversification. The ester can be hydrolyzed and coupled to various amines, while the formamide can be a precursor to isocyanides or other functional groups. chemrxiv.org The benzyl group's aromatic ring can be functionalized through electrophilic substitution or cross-coupling reactions.

Multicomponent Reactions : Designing domino or multicomponent reactions where this compound or its parent amine acts as a key component. For example, N-benzyl glycine esters have been used in three-component reactions to create complex and diastereomerically rich pyrazolylpyrrolidine derivatives. nih.gov

Bioisosteric Replacement : Systematically modifying the scaffold to create bioisosteres. For instance, replacing the phenyl ring of the benzyl group with various heterocycles could modulate the compound's physicochemical properties (solubility, polarity) and biological activity.

Creation of Difunctionalized Building Blocks : Introducing additional reactive sites onto the scaffold, such as an aryl halide on the benzyl ring, would create a difunctionalized building block suitable for sequential, orthogonal derivatization in library synthesis. nih.gov

By viewing this compound not as an endpoint but as a starting point, chemists can leverage its inherent structural features to design and synthesize novel molecular entities with tailored properties for applications in drug discovery, agrochemicals, and materials science. derpharmachemica.com

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(N-benzylformamido)acetate, and how do reaction variables influence yield?

  • Methodological Answer : Synthesis typically involves coupling benzylamine derivatives with activated esters (e.g., methyl chloroacetate) under basic conditions. Key variables include stoichiometry of reagents (e.g., 1.1–1.3 equivalents of activating agents), temperature (0°C to −78°C), and solvent polarity. For example, lower temperatures (−78°C) may suppress side reactions, while higher equivalents of coupling agents improve yields (up to 99%) . Purification often involves recrystallization from methanol or ethanol, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify formamido protons (~8.1–8.3 ppm) and ester carbonyl carbons (~170 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 236.1).
  • Computational : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates spectroscopic data, as seen in Schiff base analogs . LogP values (~0.92–1.2) can be calculated to assess lipophilicity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritation.
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets for sulfonamide analogs for guidance .

Advanced Research Questions

Q. How do reaction conditions control stereoselectivity in derivatives of this compound?

  • Methodological Answer : Stereochemical outcomes (e.g., E/Z ratios) depend on:
  • Reagent Choice : Bulky Horner–Wadsworth–Emmons (HWE) reagents favor trans (E) isomers via steric hindrance.
  • Temperature : Lower temperatures (−78°C) stabilize kinetic products (e.g., Z isomers) by slowing equilibration.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ionic intermediates, altering selectivity. For example, E/Z ratios of 34:66 to 32:68 are achievable .

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect material properties?

  • Methodological Answer : X-ray crystallography reveals:
  • Hydrogen Bonds : N–H···O interactions between formamido NH and ester carbonyl groups (2.8–3.0 Å) stabilize layered structures.
  • Van der Waals Forces : Benzyl groups contribute to hydrophobic stacking (π-π interactions at ~3.6 Å).
  • Implications : These interactions influence melting points (e.g., 332 K for sulfonamide analogs) and solubility .

Q. Can computational models predict the metabolic pathways or biological activity of this compound?

  • Methodological Answer :
  • ADMET Predictions : Tools like SwissADME estimate bioavailability (%ABS = 65–70) and cytochrome P450 interactions.
  • Docking Studies : Molecular docking with enzymes (e.g., dihydropteroate synthase) evaluates antibacterial potential, as seen in sulfonamide derivatives .
  • DFT Analysis : Electrostatic potential maps identify nucleophilic/electrophilic sites for reactivity predictions .

Q. What catalytic systems enhance the efficiency of reactions involving this compound?

  • Methodological Answer :
  • Acid Catalysis : p-Toluenesulfonic acid (pTSA) facilitates esterification/amide coupling via protonation of carbonyl groups.
  • Metal Catalysts : Pd/C or Ni catalysts enable hydrogenolysis of benzyl groups in related esters .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) may enantioselectively hydrolyze esters under mild conditions (pH 7–8, 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.